

Spectroscopic and Technical Guide for (1R,2S)-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1R,2S)-2-aminocyclohexanol hydrochloride

Cat. No.: B112194

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological context for **(1R,2S)-2-aminocyclohexanol hydrochloride**. This chiral amino alcohol is a valuable building block in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

Property	Value
Chemical Name	(1R,2S)-2-aminocyclohexanol hydrochloride
Synonyms	cis-(1R,2S)-2-aminocyclohexanol HCl
CAS Number	190792-72-4
Molecular Formula	C ₆ H ₁₄ CINO
Molecular Weight	151.63 g/mol [1] [2]
Appearance	White to light beige crystalline powder
Stereochemistry	The amino and hydroxyl groups are in a cis configuration on the cyclohexane ring.

Spectroscopic Data

While specific experimental spectra for **(1R,2S)-2-aminocyclohexanol hydrochloride** are not readily available in public databases, this section outlines the expected spectroscopic characteristics based on the analysis of the free base, related compounds, and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **(1R,2S)-2-aminocyclohexanol hydrochloride**.^[3]

Expected ^1H NMR Spectral Data:

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
H1 (CH-OH)	~3.5 - 4.0	m	The proton attached to the carbon bearing the hydroxyl group. Its chemical shift is influenced by the stereochemistry and solvent.
H2 (CH-NH ₃ ⁺)	~3.0 - 3.5	m	The proton attached to the carbon bearing the ammonium group. The positive charge on the nitrogen will deshield this proton, shifting it downfield compared to the free amine.
Cyclohexyl H	~1.2 - 2.2	m	The remaining eight protons on the cyclohexane ring will appear as a complex set of overlapping multiplets.
NH ₃ ⁺	Variable	br s	The chemical shift of the ammonium protons is highly dependent on the solvent, concentration, and temperature.
OH	Variable	br s	The chemical shift of the hydroxyl proton is also variable and depends on the

experimental
conditions.

Expected ^{13}C NMR Spectral Data:

Carbon	Expected Chemical Shift (ppm)	Notes
C1 (CH-OH)	~70 - 75	The carbon attached to the hydroxyl group.
C2 (CH-NH ₃ ⁺)	~55 - 60	The carbon attached to the ammonium group.
Cyclohexyl C	~20 - 40	The remaining four methylene carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Description
3200-3500	O-H stretch	Broad peak indicative of the hydroxyl group.
2800-3200	N-H stretch	Broad and strong absorption due to the ammonium group (NH ₃ ⁺).
2850-2960	C-H stretch	Peaks corresponding to the C-H bonds of the cyclohexane ring.
~1600	N-H bend	Bending vibration of the ammonium group.
~1070	C-O stretch	Stretching vibration of the carbon-oxygen bond of the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, techniques like electrospray ionization (ESI) are suitable. The spectrum would be expected to show the molecular ion for the free base.

Expected Mass Spectrum Data (for the free base, C₆H₁₃NO):

m/z	Interpretation
116	[M+H] ⁺ , the protonated molecular ion of the free base.
115	M ⁺ , the molecular ion of the free base. ^[3]
98	[M-NH ₃] ⁺ , loss of ammonia.
97	[M-H ₂ O] ⁺ , loss of water.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **(1R,2S)-2-aminocyclohexanol hydrochloride** for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a clean, dry vial.[4]
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution is free of any solid particles.[4][5]

Instrument Parameters (General):

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Temperature: 298 K (25 °C).
- ¹H NMR:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.
- ¹³C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.^[6]
- Place a portion of the powder into a pellet press.
- Apply high pressure to form a small, transparent pellet.^[6]

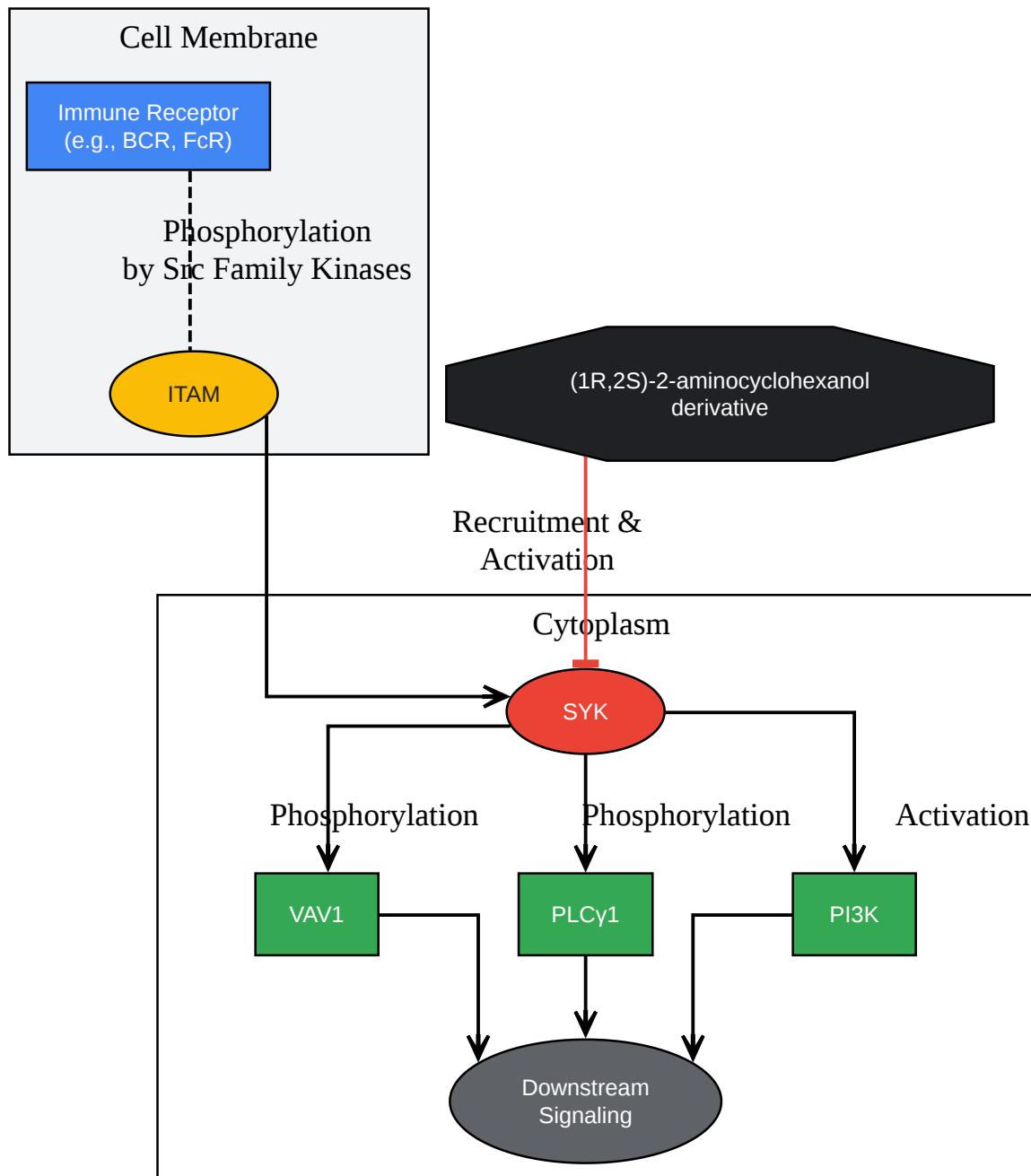
Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
- The solution may be infused directly into the mass spectrometer or introduced via liquid chromatography.


Data Acquisition:

- Operate the mass spectrometer in positive ion mode.
- Acquire data over a relevant mass-to-charge (m/z) range (e.g., 50-500).

Biological Context: Influence on SYK Signaling Pathway

Derivatives of (1R,2S)-2-aminocyclohexanol have been investigated for their potential to modulate the activity of Spleen Tyrosine Kinase (SYK).^[3] SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.

Below is a diagram illustrating a simplified signaling pathway involving SYK, which can be a target for therapeutic intervention.

[Click to download full resolution via product page](#)

Caption: Simplified SYK signaling pathway and potential inhibition.

This guide provides a foundational understanding of the spectroscopic properties and relevant biological context of **(1R,2S)-2-aminocyclohexanol hydrochloride**, intended to support research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14CINO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- To cite this document: BenchChem. [Spectroscopic and Technical Guide for (1R,2S)-2-Aminocyclohexanol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112194#spectroscopic-data-for-1r-2s-2-aminocyclohexanol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com